molecular formula C22H19ClN2O3 B11213102 5-(2-Chlorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(2-Chlorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11213102
M. Wt: 394.8 g/mol
InChI Key: MVPJJWIRAPCMOL-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazolo[1,5-c][1,3]benzoxazine core, which is fused with a furan ring and substituted with a 2-chlorophenyl and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole intermediate, followed by its condensation with a benzoxazine derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production typically emphasizes optimizing reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction’s efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deethoxylated products .

Scientific Research Applications

5-(2-Chlorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2-Chlorophenyl)-7-ethoxy-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-7-ethoxy-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H19ClN2O3/c1-2-26-20-10-5-8-15-18-13-17(19-11-6-12-27-19)24-25(18)22(28-21(15)20)14-7-3-4-9-16(14)23/h3-12,18,22H,2,13H2,1H3

InChI Key

MVPJJWIRAPCMOL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CO4)C5=CC=CC=C5Cl

Origin of Product

United States

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